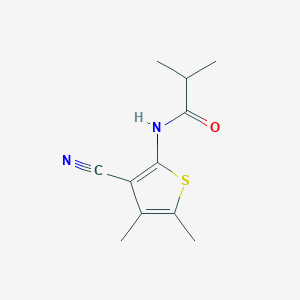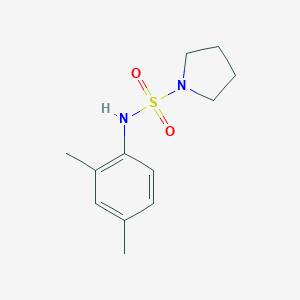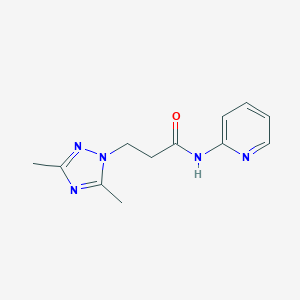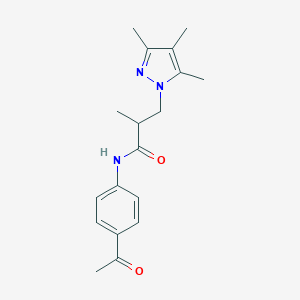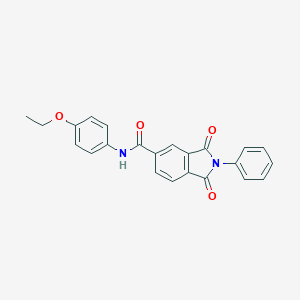
N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through this method . The effects of solvent, molar equivalent of CAN (Ceric Ammonium Nitrate), and different temperatures have been investigated and optimum conditions were established .Molecular Structure Analysis
The molecular structure of related compounds like Phenacetin has been well studied . The molecular formula of Phenacetin is C10H13NO2, with an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da .Chemical Reactions Analysis
The reactions of related compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields . It is shown that 2.8 mol eq. of CAN is sufficient for completing the oxidative N-dearylation of N-(4-ethoxyphenyl)-2-azetidinones .Physical And Chemical Properties Analysis
Phenacetin, a related compound, is a white crystalline odorless substance . This organic compound is an acetanilide derivative and a close analog of paracetamol, with the hydroxyl group replaced with an ethanolic group .Applications De Recherche Scientifique
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones
This compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .
Oxidative N-Deprotection by Ceric Ammonium Nitrate
The compound is used in oxidative N-deprotection by ceric ammonium nitrate . Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones in good to excellent yields .
Key Intermediates in the Synthesis of Biologically Active Antibiotics
N-Unsubstituted β-lactams, which can be synthesized using this compound, play a central role as key intermediates in the synthesis of several biologically active antibiotics .
Semi-Synthesis of Anticancer Agents
The compound is important for the semi-synthesis of novel anticancer agents Taxol and Taxotere .
Inhibition of Several Types of Tumors
It is widely reported that N-(4-hydroxyphenyl)-retinamide or fenretinide (4-HPR), which is a synthetic amide of all-trans-retinoic acid (ATRA), inhibits in vitro several types of tumors . This compound could potentially be used in similar applications.
Use as an Internal Standard in Chromatography
For the correct determination of 4-HPR and its metabolites by chromatography, N-(4-ethoxyphenyl)-retinamide (4-EPR) has been suggested as an indispensable internal standard .
Mécanisme D'action
- Absorption : The compound’s solubility in water is low (0.766 g/L at 25 °C), which may impact its oral bioavailability .
- Metabolism : In vivo, it may undergo two reactions:
Pharmacokinetics
Result of Action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-1,3-dioxo-2-phenylisoindole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-2-29-18-11-9-16(10-12-18)24-21(26)15-8-13-19-20(14-15)23(28)25(22(19)27)17-6-4-3-5-7-17/h3-14H,2H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYVVQRZFJXLGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]nicotinamide](/img/structure/B508705.png)
![N-{2-[(3,4-dimethoxybenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508707.png)
![5-(4-bromophenyl)-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B508708.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B508715.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}isonicotinamide](/img/structure/B508717.png)
![N-{3-[(2-aminobenzoyl)amino]propyl}-2-furamide](/img/structure/B508719.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B508722.png)
![N-{2-[(2-aminobenzoyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B508724.png)
